molecular formula C20H30ClN3O B11359717 2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide

2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11359717
M. Wt: 363.9 g/mol
InChI Key: RQOAGTROHJBMMW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a chemical compound with a complex structure, often used in biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form an intermediate.

    Introduction of the piperazine ring: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.

    Acetylation: The final step involves the acetylation of the resulting compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H30ClN3O

Molecular Weight

363.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C20H30ClN3O/c1-23-11-13-24(14-12-23)20(9-3-2-4-10-20)16-22-19(25)15-17-5-7-18(21)8-6-17/h5-8H,2-4,9-16H2,1H3,(H,22,25)

InChI Key

RQOAGTROHJBMMW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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